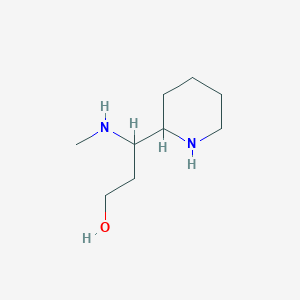![molecular formula C12H22ClN B13971603 7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)
7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-2-isopropyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[44]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane typically involves the reaction of a suitable azaspiro[4.4]nonane precursor with chloromethylating agents. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or to reduce any oxidized functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or carbonylated spirocyclic compounds.
Reduction: Formation of reduced spirocyclic frameworks or alcohol derivatives.
Scientific Research Applications
7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
7-(Hydroxymethyl)-2-isopropyl-2-azaspiro[4.4]nonane: Contains a hydroxymethyl group, offering different reactivity and applications.
2-Isopropyl-2-azaspiro[4.4]nonane: Lacks the chloromethyl group, providing a basis for comparison in terms of reactivity and biological activity.
Uniqueness
7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane is unique due to its chloromethyl functional group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of targeted therapeutics and specialized materials.
Properties
Molecular Formula |
C12H22ClN |
|---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
8-(chloromethyl)-2-propan-2-yl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C12H22ClN/c1-10(2)14-6-5-12(9-14)4-3-11(7-12)8-13/h10-11H,3-9H2,1-2H3 |
InChI Key |
BJHQEZNUDJLZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


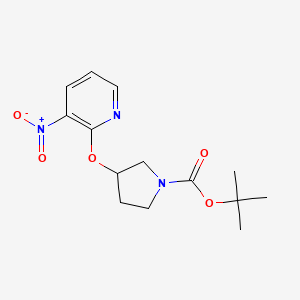
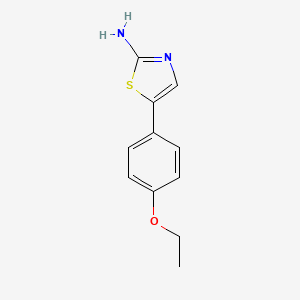

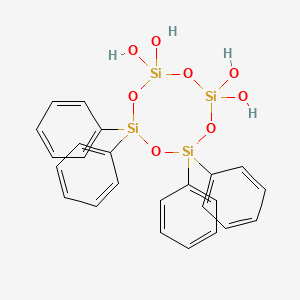
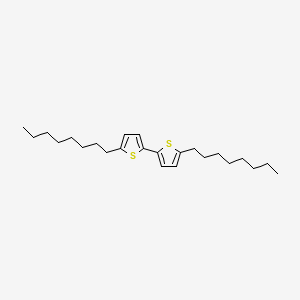
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
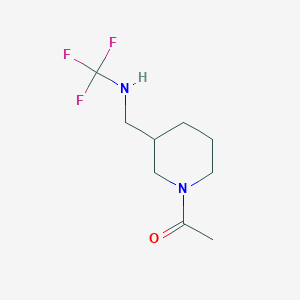
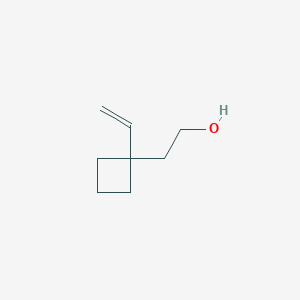

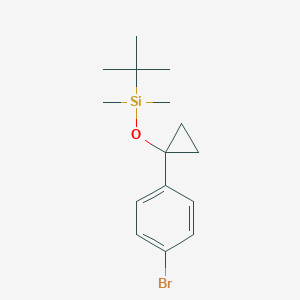
![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)

